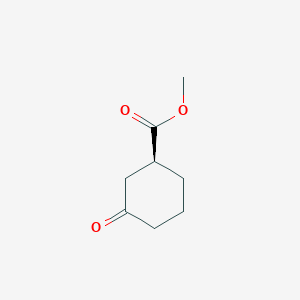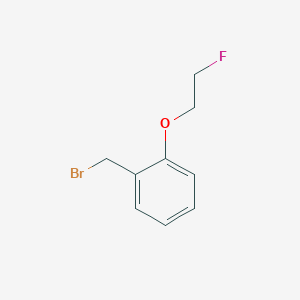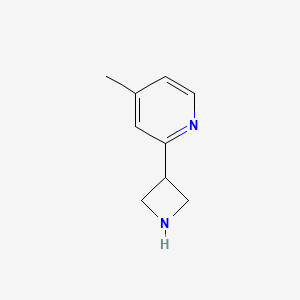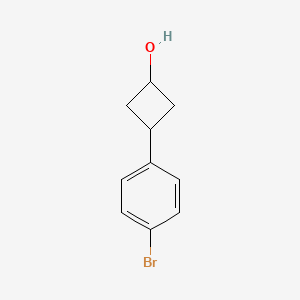
3-(4-Bromophenyl)cyclobutanol
Overview
Description
3-(4-Bromophenyl)cyclobutanol is a chemical compound with the CAS Number: 1183047-51-9 . It has a molecular weight of 227.1 and its molecular formula is C10H11BrO . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Cyclobutane-Containing Alkaloids: Origins and Syntheses
Research on cyclobutane-containing alkaloids, including 3-(4-Bromophenyl)cyclobutanol, has highlighted their origin from terrestrial and marine species and their diverse biological activities. These compounds exhibit antimicrobial, antibacterial, antitumor, and other activities, suggesting their potential in drug discovery and development. The synthesis, origins, and biological activities of cyclobutane-containing alkaloids have been extensively reviewed, indicating their significance as leads for new therapeutic agents (Sergeiko et al., 2008).
Cyclobutane Natural Products: Structural Diversity and Bioactivities
Cyclobutane natural products, derived from [2+2]-cycloaddition reactions, are noted for their structural diversity and wide range of biological effects. The progress in researching these products up to the end of 2021 has been thoroughly reviewed, covering their structural diversity, sources, bioactivities, and biomimetic syntheses. This comprehensive review emphasizes the importance of these compounds in phytochemistry and their potential in the synthesis of more cyclobutane-based natural products, providing inspiration for future research in this area (Yang et al., 2022).
Practical Synthesis and Applications
The practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrates the utility of bromophenyl derivatives in the manufacture of materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This highlights the broader utility of bromophenyl compounds in chemical synthesis and pharmaceutical manufacturing, suggesting potential applications of this compound in similar contexts (Qiu et al., 2009).
g-C3N4-based Photocatalysts
Research into g-C3N4-based photocatalysts has shed light on their versatile applications, including environmental remediation and energy conversion. The unique properties of these photocatalysts, potentially related to the structural characteristics of cyclobutanol derivatives, offer insights into new applications in photocatalysis and related fields. This indicates the potential of cyclobutane-containing compounds in contributing to the development of new photocatalytic materials (Wen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



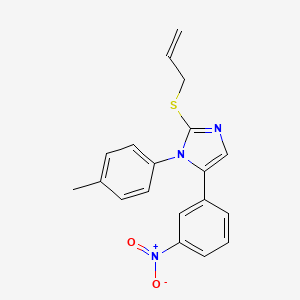
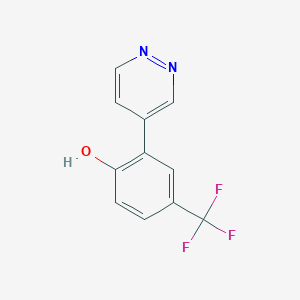


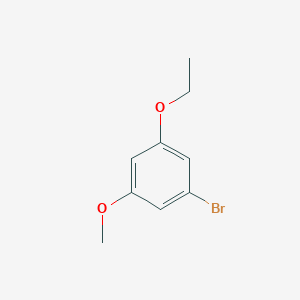
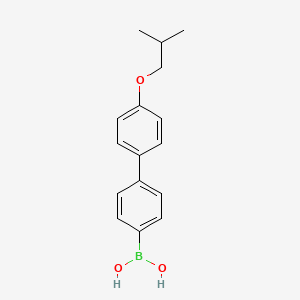
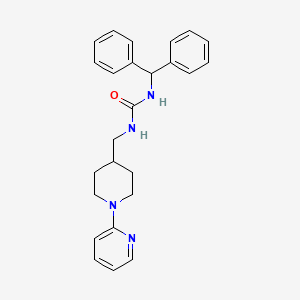
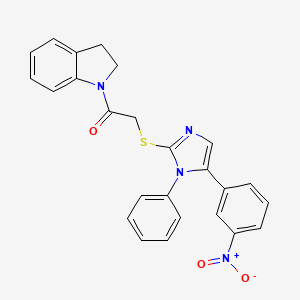
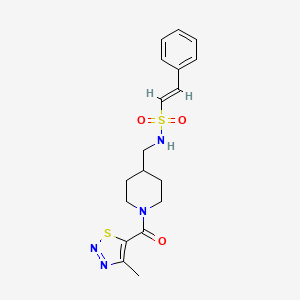
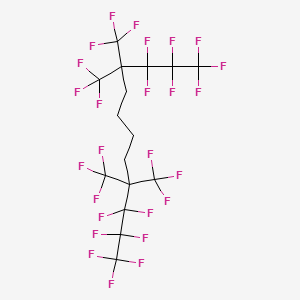
![(E)-1-(methylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B3224697.png)
